

A Technical Guide to p-[2-(dimethylamino)ethoxy]benzylamine: Synthesis, Properties, and Application

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

	4-[2-(Dimethylamino)ethoxy]benzylamine
Compound Name:	(Dimethylamino)ethoxy]benzylamine
Cat. No.:	B129024

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of p-[2-(dimethylamino)ethoxy]benzylamine (CAS No. 20059-73-8), a critical intermediate in pharmaceutical manufacturing. The guide details its chemical structure, physicochemical properties, established synthesis protocols, and its primary application in the development of prokinetic agents.

Chemical Identity and Structure

p-[2-(dimethylamino)ethoxy]benzylamine is an aromatic amine characterized by a benzylamine core substituted at the para position with a 2-(dimethylamino)ethoxy group.^[1] This structure is a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs).^[2]

- IUPAC Name: 2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine^{[1][3]}
- CAS Number: 20059-73-8^{[3][4][5]}
- Molecular Formula: C₁₁H₁₈N₂O^{[1][3][4]}

- Canonical SMILES: CN(C)CCOC1=CC=C(C=C1)CN[1][3]
- InChI Key: OBHPRQNPNGQGCK-UHFFFAOYSA-N[1][3][5]

Caption: Chemical structure of p-[2-(dimethylamino)ethoxy]benzylamine.

Physicochemical and Safety Data

The compound is a colorless oily liquid that is sensitive to oxidation and requires storage under an inert atmosphere.[1] Key properties and safety information are summarized below.

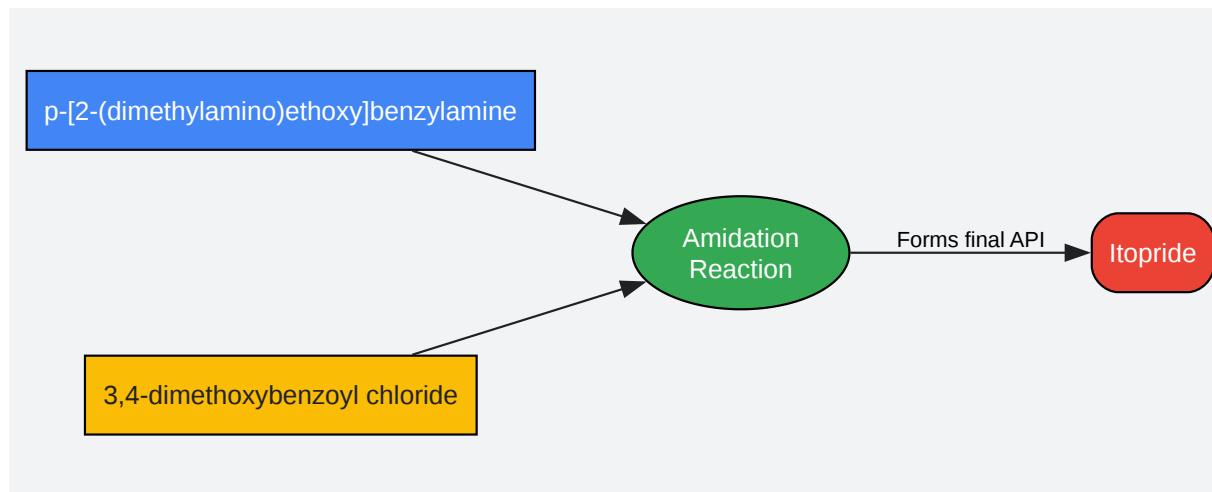
Table 1: Physicochemical Properties

Property	Value	Source
Molecular Weight	194.27 g/mol	[3][4]
Boiling Point	120-123 °C at 0.3 Torr	[1][6]
Density	1.021 ± 0.06 g/cm ³	[1][6]
pKa	9.29 ± 0.10	[1][6]
LogP	0.860 (estimated)	[6]

| Solubility | Slightly soluble in Chloroform and Methanol | [6] |

Table 2: Hazard Identification

GHS Hazard Code	Description	Source
H302	Harmful if swallowed	[3]
H314	Causes severe skin burns and eye damage	[3]
H318	Causes serious eye damage	[3]


| H412 | Harmful to aquatic life with long lasting effects | |

Storage Conditions: Store under inert gas (nitrogen or Argon) at 2–8 °C.[6]

Role in Drug Development: The Itopride Intermediate

The primary application of p-[2-(dimethylamino)ethoxy]benzylamine is its role as a key intermediate in the synthesis of Itopride Hydrochloride.[4][7] Itopride is a gastropotomimetic agent used to treat functional dyspepsia and other gastrointestinal motility disorders.[1][6][8]

Itopride functions through a dual mechanism of action: it is both a dopamine D2 receptor antagonist and an acetylcholinesterase (AChE) inhibitor.[8] This combined action increases acetylcholine levels, enhancing gastrointestinal motility.[8] The use of p-[2-(dimethylamino)ethoxy]benzylamine as a starting material provides a pre-formed, essential part of the final Itopride molecule, streamlining the manufacturing process.

[Click to download full resolution via product page](#)

Caption: Role as a key intermediate in the synthesis of Itopride.

Manufacturing and Synthesis Protocols

Several synthetic routes for p-[2-(dimethylamino)ethoxy]benzylamine have been developed to achieve high yield and purity for industrial-scale production. These methods often aim to be

cost-effective and environmentally safe by avoiding hazardous reagents like Raney nickel where possible.[9][10]

Table 3: Comparative Analysis of Synthetic Routes

Method	Key Reagents/Conditions	Advantages	Reported Yield	Source
Hofmann Rearrangement	4-hydroxybenzene neacetamide, 2-dimethylaminoethylchloride, NaOCl	Mild aqueous conditions, scalable	High	[1]
Nitrile Reduction	4-hydroxybenzonitrile, 2-(dimethylamino)ethyl chloride, NaBH ₄ , CuSO ₄ ·5H ₂ O	One-pot esterification and reduction	85–90%	[1]
Direct Alkylation	4-fluorobenzylamine, 2-(dimethylamino)ethanol, NaH	Simple process, high conversion	~80%	[1][10]

| Reductive Amination | 4-(2-dimethylaminoethoxy)benzaldehyde, Hydroxylamine HCl, Zinc powder | Avoids high-pressure hydrogenation | 84.7% |[6] |

This protocol is based on the direct alkylation of 4-fluorobenzylamine with 2-(dimethylamino)ethanol.[9][10]

Materials:

- 4-fluorobenzylamine
- 2-(dimethylamino)ethanol
- 60% Sodium hydride (NaH)
- Dichloromethane
- Magnesium sulfate anhydrous

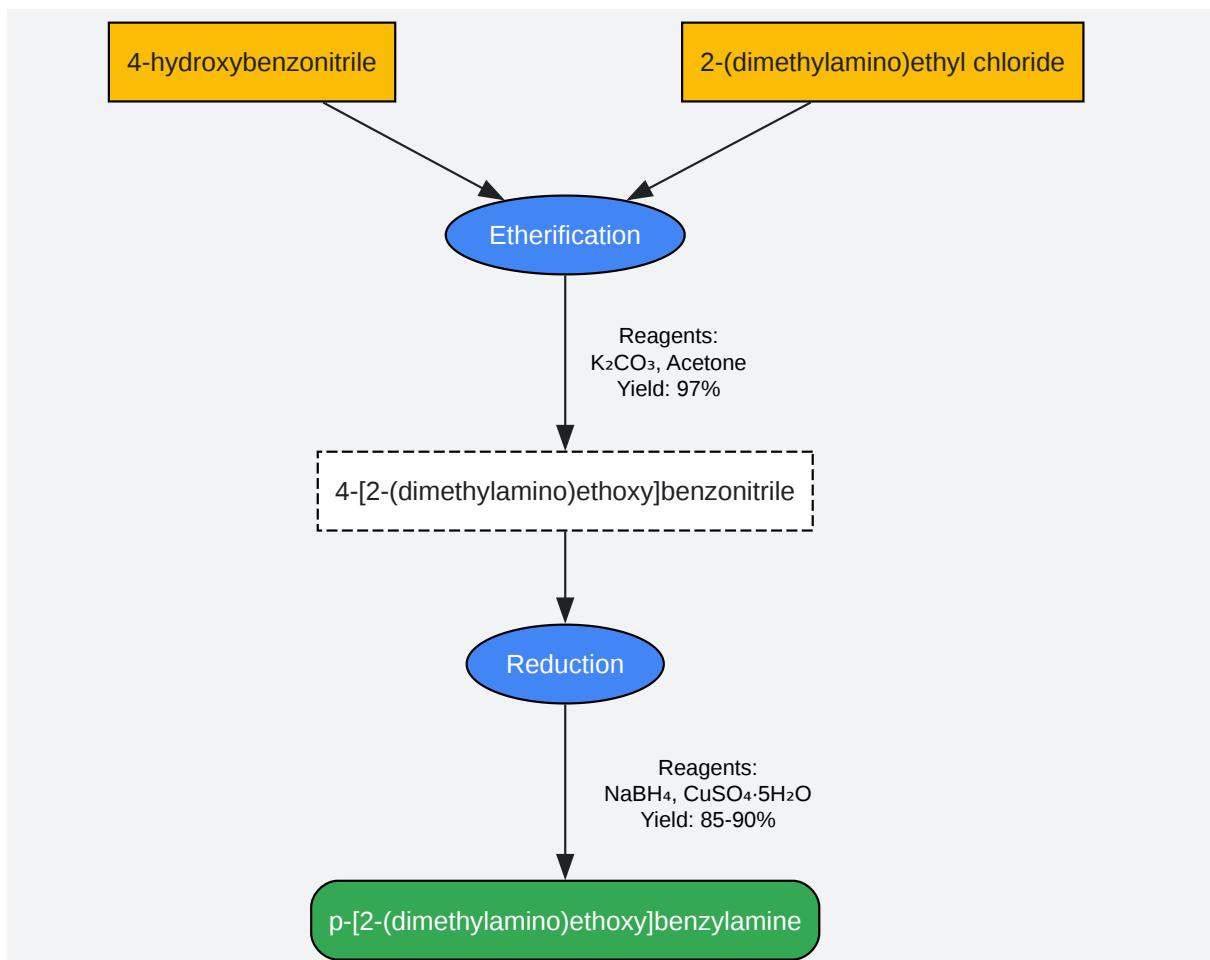
Procedure:

- Slowly add 2.54 g (63.43 mmol) of 60% sodium hydride to 6.63 g (74.37 mmol) of 2-(dimethylamino)ethanol at 0°C.
- After the addition is complete, raise the reactor temperature to 130-140°C and stir for 1 hour.
- Slowly add 5.48 g (43.79 mmol) of 4-fluorobenzylamine to the mixture.
- Maintain stirring at 130-140°C for 5 hours to complete the reaction.
- After cooling, extract the product with dichloromethane.
- Dry the organic phase with magnesium sulfate anhydrous.
- Remove the solvent by vacuum concentration to yield the final product.

This two-step process involves an initial etherification followed by reduction.[\[10\]](#)

Materials:

- 4-hydroxybenzonitrile
- Acetone
- Potassium carbonate (K_2CO_3)
- 2-(dimethylamino)ethyl chloride hydrochloride


- Sodium borohydride (NaBH_4)
- Copper(II) sulfate pentahydrate ($\text{CuSO}_4 \cdot 5\text{H}_2\text{O}$)
- Ethanol

Procedure: Step A: Synthesis of 4-[2-(dimethylamino)ethoxy]benzonitrile

- Dissolve 20 g (168 mmol) of 4-hydroxybenzonitrile in 200 ml of acetone.
- Add 34.8 g (251.8 mmol) of potassium carbonate and reflux the mixture for 1 hour.
- Slowly add 36.3 g (251.8 mmol) of 2-(dimethylamino)ethyl chloride and continue refluxing for 8 hours.
- Cool the reaction mixture to room temperature and remove acetone via vacuum concentration.
- Extract the residue with dichloromethane, dry with magnesium sulfate, and concentrate to obtain the nitrile intermediate (Yield: 97%).[\[1\]](#)[\[10\]](#)

Step B: Reduction to **4-[2-(dimethylamino)ethoxy]benzylamine**

- Reduce the intermediate ester using 3.0–5.0 equivalents of sodium borohydride and 0.05–0.2 equivalents of copper(II) sulfate pentahydrate in ethanol.[\[1\]](#)
- Reflux the reaction mixture for 15–25 hours.[\[1\]](#)
- Upon completion, perform an appropriate workup, including extraction with ethyl acetate, to isolate the final amine product.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthesis workflow starting from 4-hydroxybenzonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-[2-(Dimethylamino)ethoxy]benzylamine | 20059-73-8 | Benchchem [benchchem.com]
- 2. nbino.com [nbino.com]
- 3. p-(2-(Dimethylamino)ethoxy)benzylamine | C11H18N2O | CID 88349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-[2-(Dimethylamino)ethoxy]benzylamine-20059-73-8 [ganeshremedies.com]
- 5. p-(2-(Dimethylamino)ethoxy)benzylamine | SIELC Technologies [sielc.com]
- 6. 4-[2-(DIMETHYLAMINO)ETHOXY]BENZYLAMINE | 20059-73-8 [chemicalbook.com]
- 7. nbino.com [nbino.com]
- 8. droracle.ai [droracle.ai]
- 9. WO2006011696A1 - Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride hydrochloride salt mediate - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- To cite this document: BenchChem. [A Technical Guide to p-[2-(dimethylamino)ethoxy]benzylamine: Synthesis, Properties, and Application]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b129024#p-2-dimethylamino-ethoxy-benzylamine-chemical-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

